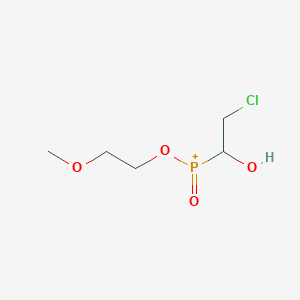
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a hydroxyethyl group, and a methoxyethoxy group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with 2-methoxyethanol in the presence of a phosphorus-containing reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or crystallization, may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can lead to changes in cellular processes and functions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxyethyl-(2-methoxyethoxy)-oxophosphanium
- (2-Chloro-1-hydroxyethyl)-oxo-propoxyphosphanium
Uniqueness
(2-Chloro-1-hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88648-67-3 |
|---|---|
Formule moléculaire |
C5H11ClO4P+ |
Poids moléculaire |
201.56 g/mol |
Nom IUPAC |
(2-chloro-1-hydroxyethyl)-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H11ClO4P/c1-9-2-3-10-11(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1 |
Clé InChI |
IUJOSKYURZOLFM-UHFFFAOYSA-N |
SMILES canonique |
COCCO[P+](=O)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
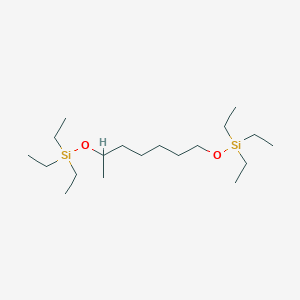


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
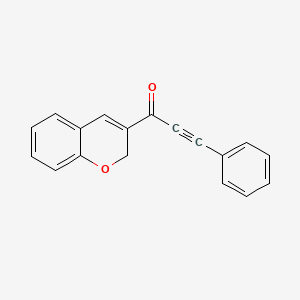


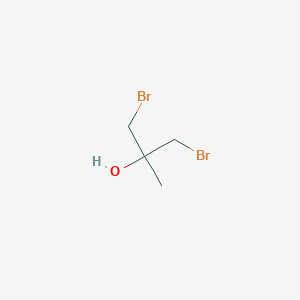
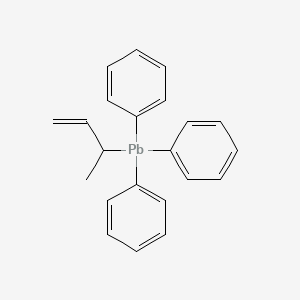
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
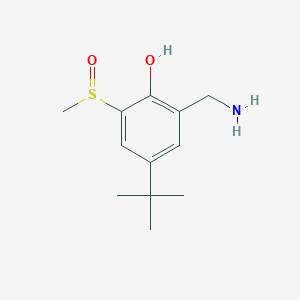

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
